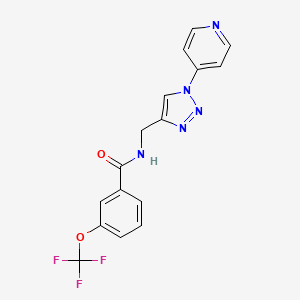

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide

Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a 1,2,3-triazole core linked to a pyridin-4-yl group and a benzamide moiety substituted with a trifluoromethoxy (–OCF₃) group at the 3-position. The 1,2,3-triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , provides structural rigidity and facilitates hydrogen bonding interactions. The pyridine group enhances solubility in polar solvents and may participate in π-π stacking, while the trifluoromethoxy substituent contributes to metabolic stability and lipophilicity.

Properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2/c17-16(18,19)26-14-3-1-2-11(8-14)15(25)21-9-12-10-24(23-22-12)13-4-6-20-7-5-13/h1-8,10H,9H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTSSFBHMSMEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

Incorporation of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxybenzene as a starting material, which is then functionalized to attach the triazole and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a larger class of triazole derivatives known for their diverse pharmacological properties. Its structure incorporates both a triazole and a pyridine ring, which can enhance its biological activity through specific interactions with molecular targets.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antifungal properties. Research has shown that derivatives containing triazole rings can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus species. The presence of the pyridine moiety may further enhance this activity by improving solubility and bioavailability .

Anticancer Potential

Studies indicate that compounds with triazole structures exhibit anticancer properties by interfering with cellular processes. For instance, the compound's ability to inhibit specific enzymes involved in tumor growth has been documented. This mechanism is thought to involve the modulation of signaling pathways that control cell proliferation and apoptosis .

Biological Mechanisms

The biological activity of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole group can act as a potent inhibitor of enzymes such as dihydropteroate synthase, which is crucial in the synthesis of folate in bacteria and fungi .

- Receptor Modulation : The compound may bind to specific receptors involved in cancer progression, thereby altering their activity and affecting downstream signaling pathways .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Triazole Ring : Utilizing cycloaddition reactions with azides.

- Coupling Reactions : The final assembly often involves coupling with benzamide derivatives under specific conditions to ensure high yield and purity.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide:

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

Triazole Linkers : The target compound uses a methylene (–CH₂–) linker between the triazole and benzamide, whereas chalcone derivatives (4a-h) employ an acryloyl group, increasing rigidity and conjugation .

Substituent Effects: The trifluoromethoxy (–OCF₃) group in the target compound offers higher electronegativity and metabolic resistance compared to –CF₃ (in 8(h)) or –OCH₃ (in 9b) .

Heterocyclic Cores : Pyridine in the target compound improves π-π stacking versus tetrahydrofuran (7d, 7e) or pyrazole (8(h)) cores, which could influence target binding .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that integrates a pyridine ring, a triazole moiety, and a trifluoromethoxy benzamide group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the triazole ring enhances its binding affinity through hydrogen bonding and π-π interactions, while the trifluoromethoxy group may increase lipophilicity, aiding in membrane permeability.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit various bacterial strains, including those from the ESKAPE group, which are known for their resistance to antibiotics . The specific compound under discussion has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Potential

The anticancer activity of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound can effectively bind to targets involved in tumor growth regulation .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of resistant bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 16 µg/mL, indicating its potential as an antibacterial agent .

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound significantly inhibited cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analyses indicated an increase in apoptotic cells in treated groups compared to controls .

Comparative Analysis

When compared to similar compounds lacking the trifluoromethoxy group or the triazole moiety, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide exhibited superior biological activity. This underscores the importance of structural features in determining biological efficacy.

| Compound | Activity Profile |

|---|---|

| N-(pyridin-4-yl)pyridin-4-amine | Moderate antibacterial activity |

| N-(pyridin-4-yl)-triazole derivative | High anticancer activity |

| N-((1-(pyridin-4-yl)-1H-triazol)benzamide | Significant antibacterial and anticancer effects |

Q & A

Basic: What are the common synthetic routes for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide?

The synthesis typically involves click chemistry for triazole ring formation, followed by amide coupling. For example:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core. This method ensures regioselectivity and high yields under mild conditions .

- Step 2 : Amidation of 3-(trifluoromethoxy)benzoyl chloride with a pyridyl-triazole-methylamine intermediate. Reaction conditions (e.g., THF, Et₃N, room temperature) are optimized to avoid side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/light petroleum ether) ensures high purity, confirmed by NMR and LC-MS .

Advanced: How can researchers optimize the yield of the triazole ring formation in the target compound?

- Catalyst screening : Use Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance reaction efficiency. Lower catalyst loading (0.1–1 mol%) reduces metal contamination .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of azide/alkyne precursors, while aqueous tert-butanol mixtures minimize side products .

- Temperature control : Reactions performed at 50–60°C balance speed and selectivity. Microwave-assisted synthesis can further reduce reaction time .

- Monitoring : Real-time FTIR or LC-MS tracks intermediate formation, allowing prompt adjustments .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns protons and carbons in the pyridyl-triazole and benzamide moieties. For example, the triazole C-H proton appears at δ 8.2–8.5 ppm, while trifluoromethoxy groups show distinct splitting patterns .

- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry and crystal packing (using SHELXL for refinement) .

Advanced: How should researchers address discrepancies between computational docking predictions and experimental binding assays?

- Validation protocols :

- Perform molecular dynamics simulations (≥100 ns) to assess binding pose stability, comparing RMSD values with crystallographic data .

- Use orthogonal assays (e.g., SPR, ITC) to measure binding kinetics/thermodynamics, cross-referencing with docking scores .

- Adjust force field parameters (e.g., AMBER vs. CHARMM) to better model trifluoromethoxy interactions .

- Case study : If docking predicts strong hydrogen bonding to the triazole nitrogen but assays show weak inhibition, re-evaluate protonation states or solvation effects .

Advanced: What strategies resolve contradictions in crystallographic data refinement for this compound?

- Twinning analysis : Use SHELXL’s TWIN command to model merohedral twinning, common in triazole-containing crystals .

- Disorder modeling : For flexible trifluoromethoxy groups, apply PART instructions and refine occupancy factors iteratively .

- Validation tools : Check R-factor gaps (Δ > 5% suggests overfitting) and use Rfree to monitor bias .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for ambiguous regions .

Basic: What is the role of the trifluoromethoxy group in the compound’s stability?

The -OCF₃ group enhances:

- Metabolic stability : Resistant to oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .

- Lipophilicity : Increases logP by ~1.2 units, improving membrane permeability (measured via PAMPA assays) .

- Electron-withdrawing effects : Activates the benzamide moiety for nucleophilic reactions, confirmed by Hammett σₚ values .

Advanced: How to design derivatives with improved pharmacokinetic properties?

- Bioisosteric replacement : Substitute pyridyl with pyrimidine (improves solubility) or replace trifluoromethoxy with pentafluorosulfanyl (enhances potency) .

- Prodrug strategies : Introduce ester moieties (e.g., pivaloyloxymethyl) to increase oral bioavailability .

- SAR studies : Systematically vary substituents on the triazole and benzamide rings, using QSAR models to predict ADMET profiles .

Advanced: How to analyze conflicting biological activity data across different assay platforms?

- Dose-response curves : Compare IC₅₀ values from enzymatic (e.g., fluorescence-based) vs. cell-based assays. Discrepancies may indicate off-target effects .

- Counter-screening : Test against related targets (e.g., kinase panels) to rule out promiscuity .

- Data normalization : Use Z’ factors to assess assay quality and exclude outliers (Z’ < 0.5 indicates poor reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.